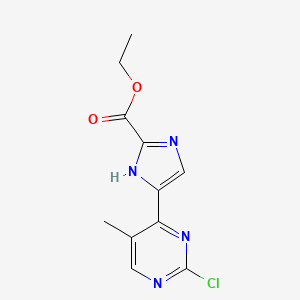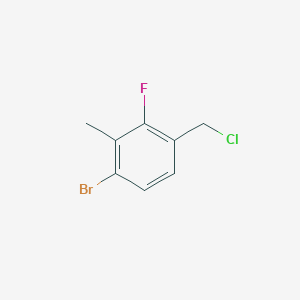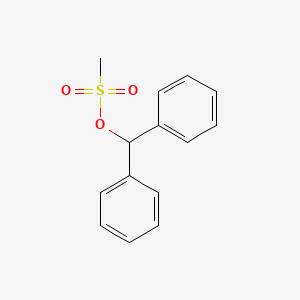
2,3-dimethylterephthalic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylterephthalic acid is an organic compound with the molecular formula C₁₀H₁₀O₄. It is a derivative of terephthalic acid, where two methyl groups are substituted at the 2 and 3 positions of the benzene ring. This compound is primarily used in the synthesis of various polymers and metal-organic frameworks.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dimethylterephthalic acid can be synthesized through the hydrolysis of its ester form, which is commercially available. The ester is subjected to acidic or basic hydrolysis to yield the desired acid. The reaction typically involves heating the ester with a strong acid or base in an aqueous medium.
Industrial Production Methods
In industrial settings, the production of this compound often involves the oxidation of 2,3-dimethylbenzene (o-xylene) using a catalyst such as cobalt-manganese-bromide in the presence of air or oxygen. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethylterephthalic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 2,3-Dicarboxyterephthalic acid.
Reduction: 2,3-Dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2,3-Dimethylterephthalic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,3-dimethylterephthalic acid involves its interaction with various molecular targets. In metal-organic frameworks, it acts as a linker molecule, coordinating with metal ions to form stable structures. The pathways involved include coordination chemistry and hydrogen bonding, which contribute to the stability and functionality of the resulting materials.
Comparación Con Compuestos Similares
Similar Compounds
Terephthalic acid: The parent compound without methyl substitutions.
2,6-Dimethylterephthalic acid: Another derivative with methyl groups at the 2 and 6 positions.
Isophthalic acid: A similar compound with carboxylic acid groups at the 1 and 3 positions.
Uniqueness
2,3-Dimethylterephthalic acid is unique due to the specific positioning of its methyl groups, which can influence its reactivity and the properties of the materials it forms. This positional isomerism allows for the fine-tuning of the physical and chemical properties of the resulting compounds, making it valuable in specialized applications.
Propiedades
Fórmula molecular |
C10H10O4 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
2,3-dimethylterephthalic acid |
InChI |
InChI=1S/C10H10O4/c1-5-6(2)8(10(13)14)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
RYRZSXJVEILFRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)








![6-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12949999.png)


![3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one](/img/structure/B12950018.png)
